Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate
Description
Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate is a heterocyclic compound featuring a 1,8-naphthyridine core with a ketone group at position 2 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. Its reactivity is influenced by the electron-withdrawing ketone and ester groups, which facilitate nucleophilic substitutions and cyclization reactions.
Properties
IUPAC Name |
methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-5-8(13)12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVSKZUZUTRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of this compound typically involves scalable and eco-friendly synthetic routes. The use of reusable catalysts such as SiO2/Fe3O4 in aqueous solutions at room temperature has been reported to achieve high yields . These methods emphasize sustainability and cost-effectiveness, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like peracids are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include naphthyridine derivatives with different functional groups, such as amino, hydroxyl, and alkyl groups. These derivatives exhibit diverse biological and chemical properties, making them valuable in various applications .
Scientific Research Applications
Antimicrobial Properties
Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate exhibits notable antimicrobial activity. Research has shown that derivatives of naphthyridine can combat multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . The structural modifications in naphthyridine compounds enhance their efficacy against resistant microbial strains, making them promising candidates for new antibiotic therapies.
Anticancer Activity
The compound has demonstrated significant anticancer properties. Studies indicate that various naphthyridine derivatives inhibit tubulin polymerization, which is crucial for cancer cell division . For instance, specific derivatives have been shown to induce G2/M arrest in cancer cells, leading to apoptosis . The ability of these compounds to sensitize cancer cells to cisplatin further highlights their potential in cancer treatment .
Anti-inflammatory Effects
This compound and its derivatives have been reported to exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them suitable for treating conditions like arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions including condensation and cyclization processes . The ability to modify the structure of this compound leads to a wide array of derivatives with enhanced or altered biological activities.
| Synthesis Method | Description |
|---|---|
| Gould–Jacobs Reaction | Involves the condensation of 2-aminopyridine with malonates to yield naphthyridine derivatives. |
| Thermal Cyclization | Utilizes heat to promote cyclization reactions yielding various naphthyridine structures. |
Case Study 1: Antimicrobial Activity
A study demonstrated that a derivative of this compound showed superior antibacterial activity compared to traditional antibiotics against resistant strains . This case illustrates the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Research
In preclinical models, a series of naphthyridine derivatives were tested for their ability to inhibit tumor growth. Results indicated significant reductions in tumor size when treated with these compounds, showcasing their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like topoisomerase II by forming hydrogen bonds with amino acids in the enzyme’s active site . This inhibition disrupts DNA replication and transcription, leading to cell death in cancer cells. Additionally, the compound can act as a ligand for metal ions, forming complexes that exhibit unique biological activities .
Comparison with Similar Compounds
Methyl 2-carbamoyl-1,8-naphthyridine-4-carboxylate
- Structural Difference : Replaces the 2-oxo group with a carbamoyl (-CONH₂) group.
- This derivative was used to synthesize a GLUT1 inhibitor, demonstrating its utility in drug discovery .
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
- Structural Differences :
- Ethyl ester (vs. methyl ester) at position 3 (vs. 4).
- Hydroxy group at position 4 and methyl substitution at N1.
- Impact : The hydroxy group increases polarity, likely reducing membrane permeability compared to the target compound. The ethyl ester may alter metabolic stability .
Positional Isomerism and Ring Saturation
Methyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate
- Isomerism : Ester group at position 3 instead of 3.
- Impact: Alters hydrogen-bonding networks and electronic distribution. For example, the 3-carboxylate isomer may exhibit different crystal packing behavior due to shifted hydrogen-bond donor/acceptor sites .
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate
- Structural Differences: 1,6-Naphthyridine core (vs. 1,8). Tetrahydro ring (partial saturation) and cyanoethyl ester.
- The 1,6-isomer may exhibit distinct pharmacological profiles .
Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
- Structural Difference : Phenyl group at N1.
- Such derivatives are explored as medical intermediates .
Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate
- Structural Difference : Propargyl group at N1.
- Impact : The propargyl moiety offers a handle for click chemistry, enabling conjugation to biomolecules. This property is advantageous in targeted drug delivery systems .
Data Tables for Key Comparisons
Table 1. Structural and Physical Properties
Table 2. Impact of Substituents on Properties
Biological Activity
Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, anticancer, and other therapeutic potentials, supported by relevant research findings.
Chemical Structure and Properties
This compound features a naphthyridine core structure, which is essential for its biological activities. The compound can undergo various chemical reactions such as oxidation and reduction, leading to the formation of derivatives that may exhibit enhanced or altered biological properties.
1. Antimicrobial Activity
Research has shown that naphthyridine derivatives, including this compound, possess significant antimicrobial properties. These compounds have been evaluated against various bacterial strains and have demonstrated effectiveness in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 16 µg/mL |
| Other Naphthyridine Derivatives | E. coli | 32 µg/mL |
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies suggest that naphthyridine derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes and cellular entry processes. Specific attention has been given to their potential against HIV and other viral pathogens .
3. Anticancer Activity
This compound exhibits promising anticancer activity. It has been reported to inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit topoisomerase II is particularly noteworthy, as this enzyme is crucial for DNA replication in cancer cells .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes like topoisomerase II by forming hydrogen bonds with amino acids in the enzyme's active site.
- Cellular Pathways : It may affect signaling pathways involved in apoptosis and cell proliferation.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various naphthyridine derivatives against drug-resistant bacterial strains. Results indicated that this compound had superior activity compared to conventional antibiotics .
- Anticancer Research : In vitro studies demonstrated that this compound significantly reduced the viability of multiple cancer cell lines while exhibiting low toxicity towards normal cells .
Q & A
Q. What are the standard synthetic routes for Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate?
The compound is typically synthesized via the Gould-Jacobs reaction. A key intermediate, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, is prepared by condensing 2-aminopyridine with ethoxymethylenemalonate, followed by cyclization in phenoxy ether under reflux. Subsequent alkylation with methyl chloride in anhydrous DMF (using NaH as a base) yields the methyl ester derivative. Hydrolysis and recrystallization steps ensure purity .
Q. What spectroscopic techniques are used to characterize this compound?
Post-synthesis characterization includes:
- 1H NMR : Peaks at δ 8.02–9.28 ppm confirm aromatic protons in the naphthyridine core.
- FTIR : Stretching frequencies for carbonyl (C=O) groups (1650–1750 cm⁻¹) and ester C-O (1250–1300 cm⁻¹).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 [M⁺]) validate the molecular formula.
- Elemental analysis ensures stoichiometric purity .
Advanced Research Questions
Q. How can computational tools predict the bioactivity of this compound derivatives?
In silico methods include:
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 assess solubility, permeability, and toxicity. For example, logP values >3 may indicate poor solubility, requiring structural optimization.
- PASS analysis : Predicts pharmacological activity (Pa > Pi threshold) for targets like histamine receptors or antimicrobial activity.
- Molecular docking : Evaluates binding affinity to target proteins (e.g., GLUT1 inhibitors) using AutoDock Vina .
Q. How are crystallographic data resolved for structural confirmation?
X-ray diffraction (XRD) data are processed using:
- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly effective for high-resolution or twinned data.
- WinGX : Integrates ORTEP-3 for graphical representation of thermal ellipsoids and molecular packing.
- Validation tools (e.g., PLATON) check for voids, hydrogen bonding, and stereochemical accuracy .
Q. What reaction mechanisms govern the derivatization of the carbonyl group in this compound?
The 4-oxo group undergoes nucleophilic reactions:
- Anil/oxime formation : Reacts with aryl amines or hydroxylamine in ethanol under reflux (e.g., forming phenyliminomethyl derivatives).
- Thiation : P₂S₅ in pyridine replaces oxygen with sulfur, yielding 4-thioxo analogs.
- Hydrazones : Condensation with hydrazines forms bioactive hydrazone derivatives for antimicrobial screening .
Q. How can synthesis conditions be optimized to improve yield and reduce by-products?
Key strategies include:
- Solvent selection : Anhydrous DMF minimizes hydrolysis during alkylation.
- Temperature control : Reflux at 80–100°C for cyclization avoids decomposition.
- Catalyst use : NaH enhances alkylation efficiency.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., hydrolysis in 10% NaOH under microwave irradiation) .
Q. What role do ADMET properties play in prioritizing derivatives for in vivo studies?
- Absorption : High Caco-2 permeability (>8 × 10⁻⁶ cm/s) predicts oral bioavailability.
- Metabolic stability : CYP450 inhibition assays identify compounds prone to rapid hepatic clearance.
- Toxicity alerts : Structural alerts (e.g., mutagenic nitro groups) are flagged using Derek Nexus.
- Blood-brain barrier (BBB) penetration : Predicted via logBB values; negative values suggest limited CNS activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
